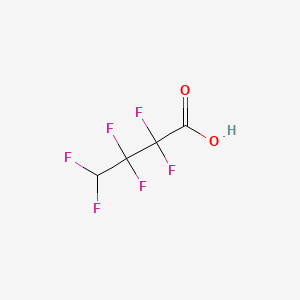

2,2,3,3,4,4-hexafluorobutanoic Acid

Description

Contextualization within Fluorine Chemistry and Organofluorine Compounds

Organofluorine chemistry is a significant branch of chemistry focused on compounds containing a carbon-fluorine (C-F) bond. wikipedia.orgnumberanalytics.comnumberanalytics.com The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to fluorine's high electronegativity and small size. numberanalytics.com The C-F bond is the strongest in organic chemistry, lending considerable stability to fluorinated compounds. rsc.org Organofluorine compounds have diverse applications, finding use in pharmaceuticals, materials science, and agrochemicals. wikipedia.orgnumberanalytics.comnumberanalytics.com An estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org PFCAs represent a family of organofluorine compounds with the general formula CnF(2n+1)CO2H. wikipedia.org

Significance of Short-Chain Fluorinated Carboxylic Acids in Chemical Research

In recent years, short-chain PFCAs have garnered significant attention in chemical research. nih.gov As regulatory focus on long-chain PFCAs has increased, structurally similar short-chain PFAS have been adopted as alternatives in commercial manufacturing. nih.govacs.org Short-chain PFAS are also synthesized as critical building blocks and intermediates for producing biologically active compounds and functional materials. nih.govacs.orgresearchgate.netacs.org Compared to their long-chain counterparts, shorter-chain PFAS exhibit higher mobility in water and have lower adsorption potential to particles. nih.govacs.org This high mobility makes their behavior and interactions in aqueous solutions a key area of study. royalsocietypublishing.org Research has explored the structure-reactivity relationships in the microbial defluorination of C3–C5 fluorinated carboxylic acids to understand their environmental fate. nih.govacs.org

Historical Overview of Academic Research on Halogenated Butanoic Acids

The study of halogenated organic compounds has a long history. Halogen-induced intramolecular cyclizations, for instance, were first reported in the late 19th century with the bromolactonization of olefinic acids. mdpi.com Throughout the latter half of the 20th century, research expanded to include halolactonizations of various olefinic acids and amides. mdpi.com

A key historical method for the synthesis of organic halides is decarboxylative halogenation, also known as the Hunsdiecker reaction. nih.gov This method involves the conversion of carboxylic acids to organic halides by cleaving the carbon-carbon bond of the carboxyl group. nih.gov Historically, this reaction was performed on silver salts of aliphatic carboxylic acids, which were treated with bromine to yield alkyl bromides. nih.gov While bromine was the most studied halogen in this transformation, work was also done with chlorine and iodine. nih.gov More recent research has also investigated the formation of halogenated byproducts from various acids during water treatment processes. acs.org

Unique Electronic and Steric Properties of the 2,2,3,3,4,4-Hexafluorobutanoic Acid Scaffold

The compound this compound is a fluorinated carboxylic acid with a butanoic acid backbone. cymitquimica.com Its chemical properties are significantly influenced by the six fluorine atoms. cymitquimica.comsmolecule.com

Electronic Properties: The high electronegativity of the fluorine atoms creates strong C-F bonds, which are highly polarized. rsc.orgcymitquimica.com This polarization leads to a significant increase in the acidity of this compound compared to its non-fluorinated analog, butanoic acid. cymitquimica.com The electron-withdrawing nature of the fluoroalkyl chain stabilizes the carboxylate anion, facilitating proton donation.

Steric Properties: Steric and electronic effects are crucial as they influence the shape and reactivity of molecules. rsc.org The fluorine atoms, while small individually, collectively create a sterically demanding scaffold around the carbon chain. The steric properties of such acids can be evaluated using models like the percent buried volume (%VBur), which quantifies the steric demand of a molecule. rsc.org These properties, combined with the compound's enhanced lipophilicity and thermal and chemical stability, make it a subject of interest in specialized applications within organic and materials chemistry. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | epa.gov |

| CAS Number | 679-12-9 | epa.gov |

| Molecular Formula | C₄H₂F₆O₂ | cymitquimica.comcymitquimica.com |

| Molecular Weight | 196.05 g/mol | cymitquimica.comechemi.com |

| Exact Mass | 195.99589827 Da | echemi.com |

| Physical Form | Clear, faint brown liquid | cymitquimica.com |

| Topological Polar Surface Area | 37.3 Ų | echemi.com |

| Heavy Atom Count | 12 | echemi.com |

| Rotatable Bond Count | 3 | echemi.com |

Properties

IUPAC Name |

2,2,3,3,4,4-hexafluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-1(6)3(7,8)4(9,10)2(11)12/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPUHIQZFSBBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC2F4COOH, C4H2F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892417 | |

| Record name | 4H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-12-9 | |

| Record name | 4H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4-Hexafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,2,3,3,4,4 Hexafluorobutanoic Acid

Direct Synthesis Approaches to 2,2,3,3,4,4-Hexafluorobutanoic Acid

Direct methods for synthesizing this compound often involve the introduction of fluorine atoms onto a butane-based backbone or the construction of the carbon chain with simultaneous fluorination.

Electrochemical Fluorination Routes

Electrochemical fluorination (ECF), also known as the Simons process, represents a significant industrial method for producing perfluorinated organic compounds. google.comgoogle.com This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). google.com While ECF is a powerful tool for perfluorination, achieving selective partial fluorination to yield compounds like this compound can be challenging due to the high reactivity of the process, which can lead to a mixture of products, including shorter-chain fragments and polymeric materials. google.comresearchgate.net

Recent advancements in electrochemical fluorination focus on improving selectivity. The use of different fluorinating agents, such as HF-amine complexes (e.g., (C₂H₅)₃N·mHF), can offer better control over the fluorination process. google.com These complexes can function as both the electrolyte and the fluorinating agent, sometimes eliminating the need for additional solvents. google.com Furthermore, employing divided electrochemical cells with specific solvent systems, like 2,2,2-trifluoroethanol (B45653) (TFE), can help stabilize reactive intermediates, potentially leading to higher yields of desired partially fluorinated products. nih.gov The choice of anode material, typically nickel, and the control of electrolysis parameters such as voltage and current density are crucial for optimizing the reaction. google.comgoogle.com

A notable development is the use of hexafluorosilicate (B96646) salts as an inexpensive and readily available fluorine source for electrochemical decarboxylative fluorination. nih.gov This method has shown success in synthesizing a range of aliphatic fluorides and demonstrates potential for scalability, including application in flow electrolysis cells. nih.gov

| Method | Fluorine Source | Key Features | Potential Outcome |

| Simons Process (ECF) | Anhydrous Hydrogen Fluoride (aHF) | Industrial scale, can lead to perfluorination. google.comgoogle.com | Mixture of perfluorinated and partially fluorinated products. google.comresearchgate.net |

| ECF with HF-Amine Complexes | (C₂H₅)₃N·mHF | Acts as both electrolyte and fluorinating agent. google.com | Improved selectivity over traditional ECF. google.com |

| Electrochemical Decarboxylative Fluorination | Hexafluorosilicate Salts | Inexpensive fluorine source, scalable. nih.gov | Synthesis of various aliphatic fluorides. nih.gov |

| ECF in Divided Cells | Fluoride Nucleophiles | Use of stabilizing solvents like TFE. nih.gov | Enhanced stability of intermediates, potentially higher yields. nih.gov |

Radical-Mediated Fluorination Strategies

Radical fluorination offers a complementary approach to traditional methods and has gained prominence with the development of new fluorine atom transfer reagents. wikipedia.org These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine source to form the C-F bond. wikipedia.org

One relevant strategy is decarboxylative fluorination, where a carboxylic acid serves as a precursor to a radical intermediate. wikipedia.org Catalysts such as silver (Ag) and manganese (Mn) have been employed to facilitate fluorodecarboxylation. wikipedia.orgorganic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for initiating these transformations under mild conditions. wikipedia.org Reagents like Selectfluor® are often used as the fluorine source in these radical reactions. organic-chemistry.orgmdpi.com

The direct fluorination of C-H bonds is another significant advantage of radical chemistry, allowing for the late-stage introduction of fluorine into a molecule. wikipedia.org This can be achieved using metal catalysts or metal-free conditions with radical initiators. wikipedia.org While not a direct synthesis of the entire hexafluorobutanoic acid molecule from a non-fluorinated precursor in one step, these methods could be applied to partially fluorinated butanoic acid derivatives to complete the hexafluorination.

| Radical Precursor | Fluorine Source | Catalyst/Initiator | Key Features |

| Carboxylic Acids | Selectfluor® | Silver (AgNO₃), Manganese (Mn) | Decarboxylative fluorination. wikipedia.orgorganic-chemistry.org |

| Aliphatic Carboxylic Acids | Selectfluor® | Photoredox Catalyst | Mild reaction conditions. wikipedia.org |

| C-H Bonds | N-F reagents | Metal catalysts (Mn, Cu), Radical initiators | Direct C-H bond fluorination. wikipedia.org |

Indirect Synthetic Routes via Fluorinated Precursors

Indirect methods provide a more controlled and often higher-yielding pathway to this compound by starting with molecules that already contain the required fluorine atoms or perfluorinated segments.

Functional Group Interconversions of Fluorinated Butane (B89635) Derivatives

This strategy involves the chemical transformation of a functional group on a hexafluorobutane skeleton into a carboxylic acid. For example, a hexafluorobutanol (B8617197) could be oxidized to the corresponding aldehyde and then further to the carboxylic acid. The oxidation of primary alcohols to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com Alternatively, a hexafluorobutyl halide could be converted to a Grignard reagent and then carboxylated using carbon dioxide.

The reduction of other functional groups can also be a viable route. For instance, a nitrile group on a hexafluorinated butane can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. organic-chemistry.org The choice of reagents and reaction conditions is critical to ensure that the fluorine atoms on the carbon chain remain intact during the transformation.

| Starting Material | Target Functional Group | Reagents/Conditions | Key Transformation |

| Hexafluorobutanol | Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) solubilityofthings.com | Oxidation |

| Hexafluorobutyl Halide | Carboxylic Acid | Mg, then CO₂ | Grignard reaction and carboxylation |

| Hexafluorobutanenitrile | Carboxylic Acid | Acid or base hydrolysis organic-chemistry.org | Hydrolysis |

Chain Elongation Reactions Involving Perfluorinated Moieties

Chain elongation methods build the carbon skeleton of the target molecule by coupling smaller fluorinated building blocks. This approach is particularly useful for synthesizing complex fluorinated compounds. For instance, a perfluorinated alkyl iodide can react with a suitable carbon nucleophile to extend the carbon chain.

A common strategy involves the reaction of a perfluoroalkyl Grignard reagent or a similar organometallic species with a two-carbon electrophile that can be subsequently converted to a carboxylic acid. Another possibility is the use of radical addition reactions where a perfluoroalkyl radical adds across a double or triple bond of a molecule containing a masked or protected carboxylic acid functionality. While specific examples for this compound are not readily found in the provided search results, the general principles of chain elongation are well-established in organic synthesis and can be applied to the construction of this molecule. youtube.com

Novel Catalytic Methods in this compound Synthesis

The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, new catalytic methods could offer significant advantages over traditional stoichiometric approaches.

Transition-metal-catalyzed reactions are at the forefront of this research. For example, palladium-catalyzed cross-coupling reactions could be envisioned to construct the C-C bonds of the butanoic acid chain using fluorinated starting materials. beilstein-journals.org Similarly, catalysts could play a crucial role in activating C-H or C-F bonds for selective fluorination or functionalization.

Recent research has explored the use of novel catalysts for various fluorination and carboxylation reactions, which could be adapted for the synthesis of the target molecule. For instance, the use of hercynite@sulfuric acid as a nanomagnetic solid acid catalyst has been demonstrated for the synthesis of other heterocyclic compounds and showcases the potential of solid-supported catalysts for easier separation and recycling. nih.gov While not directly applied to hexafluorobutanoic acid synthesis, such catalytic systems could inspire the development of new, more efficient routes.

Furthermore, biocatalysis and the use of enzymes for selective transformations are emerging fields that could offer environmentally benign pathways to fluorinated compounds in the future.

Transition Metal-Catalyzed Fluorination

Transition metal catalysis has become a cornerstone for the formation of carbon-fluorine bonds, offering pathways that can be more selective and efficient than traditional methods. nih.govbeilstein-journals.org These methods often allow for the direct fluorination of C-H bonds, which is a highly desirable transformation from a step-economy perspective. chemrxiv.org Catalysts based on palladium (Pd), silver (Ag), iron (Fe), and others have been explored for the fluorination of various organic substrates. nih.govbeilstein-journals.org

For the synthesis of fluorinated carboxylic acids, transition metal-catalyzed reactions can be envisioned to proceed via several routes. One approach is the direct fluorination of a carboxylic acid precursor. For instance, palladium-catalyzed C(sp³)–H fluorination has been demonstrated for β-methylene C(sp³)–H bonds in α-amino acid derivatives, utilizing a directing group to guide the catalyst to the target site. nih.gov Another strategy involves the decarboxylative fluorination of aliphatic carboxylic acids. A silver-catalyzed radical decarboxylative fluorination using AgNO₃ has been shown to produce alkyl fluorides from the corresponding carboxylic acids under mild, aqueous conditions. beilstein-journals.org

While specific literature detailing the synthesis of this compound via these exact methods is not prominent, the general principles suggest their potential applicability. A hypothetical pathway could involve the late-stage fluorination of a partially fluorinated butanoic acid derivative, guided by a suitable directing group and catalyzed by a transition metal complex.

Table 1: Examples of Transition Metal Catalysts in Fluorination Reactions

| Catalyst System | Substrate Type | Fluorinating Agent | General Application | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂CO₃ | Free Carboxylic Acids | N/A (Olefination) | γ-C(sp³)-H Olefination | nih.gov |

| AgNO₃ | Aliphatic Carboxylic Acids | Selectfluor | Decarboxylative Fluorination | mdpi.com |

| Pd(II)/Pd(IV) Complexes | α-Amino Acid Derivatives | NFSI | β-Methylene C(sp³)–H Fluorination | nih.gov |

This table presents catalysts used in the functionalization of carboxylic acids, illustrating the types of systems potentially adaptable for hexafluorobutanoic acid synthesis.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and offers a complementary approach to metal-based catalysis. researchgate.netbeilstein-journals.org These catalysts are often less toxic and more robust than their organometallic counterparts. researchgate.net For fluorination reactions, organocatalysts can activate substrates towards nucleophilic or electrophilic fluorinating agents.

Common organocatalytic strategies include enamine and iminium ion catalysis, often employing amino acids like proline and its derivatives. researchgate.netnih.gov These methods have been successfully applied to a variety of transformations, including aldol (B89426) and Michael reactions. mdpi.com In the context of fluorochemistry, chiral organocatalysts have been used for the enantioselective synthesis of fluorinated molecules. For example, chiral isothiourea catalysts have been employed for the enantioselective fluorination of α-alkynyl-substituted acetic acids using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com Chiral phosphoric acids represent another important class of organocatalysts used in various enantioselective transformations. nih.gov

The application of organocatalysis to the direct synthesis of this compound is not explicitly documented. However, a plausible strategy could involve the organocatalytic functionalization of a suitable four-carbon precursor, where the catalyst facilitates the stereocontrolled introduction of fluorine atoms or fluorinated moieties.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pro-metrics.org These principles are particularly relevant in fluorine chemistry, which has historically involved harsh reagents and conditions. researchgate.net

Solvent-Free Reaction Methodologies

One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste and environmental impact of a chemical process. researchgate.net Solvent-free reactions, also known as solid-state or neat reactions, can lead to improved efficiency, easier purification, and reduced waste. nih.gov

Mechanochemistry, where mechanical force (e.g., ball milling) is used to induce chemical reactions, is a prominent solvent-free technique. It has been demonstrated to be effective for the destruction of perfluorosulfonic acids (PFSAs) in the presence of quartz sand (SiO₂), operating at ambient temperature and pressure without any solvent. nih.gov While this demonstrates a destruction pathway, similar principles could potentially be adapted for synthesis. Another example is the solvent-free esterification of various carboxylic acids using recoverable iron oxide nanoparticle catalysts. nih.gov A theoretical solvent-free synthesis of 1,2,3,4-tetrachlorohexafluorobutane (B1297612) has also been described, highlighting the potential for reducing solvent use in the synthesis of fluorinated butanes. researchgate.net The direct application of these methods for the synthesis of this compound would require the development of specific catalytic systems and reaction conditions.

Atom Economy and Efficiency in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. scranton.eduyoutube.com A higher atom economy signifies a more efficient, "greener" process with less waste generation. wordpress.comdocbrown.info

To illustrate this principle for this compound, we can consider a hypothetical synthesis via the oxidation of 2,2,3,3,4,4-hexafluoro-1-butanol. This is a common route for producing carboxylic acids from primary alcohols.

Hypothetical Reaction: C₄H₃F₆O (2,2,3,3,4,4-hexafluoro-1-butanol) + [Oxidant] → C₄H₂F₆O₂ (this compound) + Byproducts

A strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic solution could be used. The simplified balanced equation would be:

5 C₄H₃F₆O + 4 KMnO₄ + 6 H₂SO₄ → 5 C₄H₂F₆O₂ + 4 MnSO₄ + 2 K₂SO₄ + 6 H₂O

Table 2: Atom Economy Calculation for a Hypothetical Synthesis

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2,2,3,3,4,4-Hexafluoro-1-butanol | C₄H₃F₆O | 198.06 | Reactant |

| Potassium Permanganate | KMnO₄ | 158.03 | Reactant |

| Sulfuric Acid | H₂SO₄ | 98.08 | Reactant |

| This compound | C₄H₂F₆O₂ | 196.05 | Desired Product |

| Manganese(II) Sulfate | MnSO₄ | 151.00 | Byproduct |

| Potassium Sulfate | K₂SO₄ | 174.26 | Byproduct |

Calculation:

Mass of Desired Product: 5 × 196.05 = 980.25 g/mol

Total Mass of Reactants: (5 × 198.06) + (4 × 158.03) + (6 × 98.08) = 990.3 + 632.12 + 588.48 = 2210.9 g/mol

Atom Economy: (980.25 / 2210.9) × 100% = 44.3%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant atoms in this hypothetical route would end up as waste byproducts, highlighting the importance of designing synthetic routes with higher atom economy. Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the final product. docbrown.info

Mechanistic Elucidation of Synthetic Reactions for this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. For fluorinated compounds, mechanistic studies often focus on the unique behavior of the C-F bond and the high electronegativity of fluorine.

The synthesis of perfluorocarboxylic acids (PFCAs) can proceed through various mechanisms depending on the method. Electrochemical fluorination (ECF), or the Simons process, is a classic industrial method for producing perfluorinated compounds. thieme-connect.de The mechanism is thought to involve the oxidation of the substrate at a nickel anode, followed by reaction with fluoride ions. thieme-connect.de A proposed ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism involves initial oxidation of the starting material, followed by deprotonation, a second oxidation, and finally reaction with a nucleophile like fluoride. thieme-connect.debeilstein-journals.org

In transition-metal-catalyzed C-H activation/fluorination, the mechanism is highly dependent on the metal and ligands. For palladium-catalyzed reactions, a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle is often proposed. beilstein-journals.orgnih.gov For example, the γ-C(sp³)-H olefination of free carboxylic acids is suggested to proceed through a Pd(II)/Pd(0) cycle. nih.gov In contrast, some C-H fluorinations are thought to involve a high-valent Pd(IV)-F intermediate from which the C-F bond is formed via reductive elimination. nih.govchemrxiv.org

Mechanistic studies on the thermal decomposition of PFCAs show that cleavage of C-C bonds in the perfluorinated backbone is a key pathway, often more favorable than decarboxylation. nih.govacs.orgrsc.org These studies, while focused on degradation, provide fundamental insights into the relative strengths of the bonds within the molecule, which is also relevant for understanding synthetic transformations.

Derivatives and Analogues of 2,2,3,3,4,4 Hexafluorobutanoic Acid

Synthesis and Characterization of Esters of 2,2,3,3,4,4-Hexafluorobutanoic Acid

The synthesis of alkyl and aryl esters of this compound can be achieved through standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, due to the electron-withdrawing nature of the fluorinated alkyl chain, the reactivity of the carboxylic acid can be influenced.

Alternative methods include the reaction of the corresponding acyl chloride or anhydride (B1165640) with an alcohol, which often proceeds under milder conditions. For instance, methyl 2,2,3,3,4,4-hexafluorobutanoate (B448593) has been synthesized and is commercially available. nih.gov A general synthesis of methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate has also been reported, highlighting the creation of more complex ester derivatives. nih.govacs.orglookchem.com The derivatization of perfluorinated carboxylic acids with bromomethyl aromatic compounds, such as benzyl (B1604629) bromide, has been optimized for gas chromatography applications, indicating a pathway for the synthesis of specific aryl esters. jamorin.com

The characterization of these esters typically involves spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for confirming the structure, with the fluorine spectrum providing detailed information about the fluorinated chain. Infrared (IR) spectroscopy shows the characteristic ester carbonyl stretch, and mass spectrometry (MS) confirms the molecular weight of the compound. mdpi.com

Table 1: Examples of Alkyl and Aryl Esters of this compound and its Analogues

| Ester Name | Structure | Synthesis Method | Reference |

| Methyl 2,2,3,3,4,4-hexafluorobutanoate | C₅H₄F₆O₂ | Esterification of the corresponding carboxylic acid or acyl halide with methanol (B129727). | nih.gov |

| Benzyl 2,2,3,3,4,4-hexafluorobutanoate | C₁₁H₈F₆O₂ | Reaction of the carboxylic acid with benzyl bromide in the presence of a base. | jamorin.com |

| 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) | C₇H₆F₆O₂ | Esterification of acrylic acid with 2,2,3,4,4,4-hexafluorobutanol. | jamorin.comchemicalbook.com |

| 2,2,3,4,4,4-Hexafluorobutyl methacrylate (B99206) | C₈H₈F₆O₂ | Esterification of methacrylic acid with 2,2,3,4,4,4-hexafluorobutanol. | jamorin.com |

| Methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate | C₇H₃F₉O₃ | Multi-step synthesis from perfluorinated precursors. | nih.govacs.orglookchem.com |

Polymeric esters derived from this compound, particularly those based on its alcohol derivatives, are a significant class of functional materials. For example, poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) and poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) are fluorinated polymers with unique properties. jamorin.comjamorin.comjlu.edu.cnresearchgate.netrsc.orgsigmaaldrich.comchemicalbook.com

The synthesis of these polymers is typically achieved through the polymerization of the corresponding monomers, 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA). jamorin.com These monomers can be prepared by the esterification of acrylic acid or methacrylic acid with 2,2,3,4,4,4-hexafluorobutanol. The polymerization can be carried out using various techniques, including free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymer architectures. researchgate.net

The resulting polymers exhibit properties characteristic of fluorinated materials, such as low surface energy, hydrophobicity, and high thermal stability. These properties make them suitable for a range of applications, including as water-repellent coatings, anti-fouling surfaces, and materials for optical waveguides due to their low refractive index. sigmaaldrich.com For instance, copolymers of HFBA and styrene (B11656) have been prepared via emulsifier-free emulsion polymerization using an amphiphilic RAFT agent. jlu.edu.cn Additionally, ABA triblock copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) have been synthesized and shown to form films that can switch from hydrophilic to hydrophobic upon heat treatment. rsc.org

The characterization of these polymeric esters involves techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, Differential Scanning Calorimetry (DSC) to measure thermal transitions like the glass transition temperature (Tg), and NMR spectroscopy for structural elucidation. jlu.edu.cnrsc.org

Table 2: Properties of Polymeric Esters Derived from 2,2,3,4,4,4-Hexafluorobutanol

| Polymer | Monomer | Polymerization Method | Key Properties | Applications | Reference |

| Poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) | 2,2,3,4,4,4-Hexafluorobutyl acrylate (HFBA) | RAFT polymerization, Emulsion polymerization | Low surface energy, Hydrophobicity, Thermal stability | Coatings, Functional elastomers | jamorin.comjlu.edu.cnresearchgate.netrsc.org |

| Poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) | 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) | Free-radical polymerization | Low surface tension, Transparency | Optical waveguides, High-performance paints | jamorin.comsigmaaldrich.com |

Formation and Reactivity of Amides Derived from this compound

Amides of this compound can be synthesized by reacting the acid or its more reactive derivatives, such as the acyl chloride or anhydride, with ammonia (B1221849) or primary and secondary amines. The general reactivity for amide formation is well-established. nih.gov

For example, the reaction of 2,2,3,3,4,4-hexafluorobutanoyl chloride with an amine would proceed via nucleophilic acyl substitution to yield the corresponding amide and hydrochloric acid. The use of a base is often necessary to neutralize the acid byproduct. A patent has described the synthesis of N,N-dimethyl-2,2,3,4,4,4-hexafluorobutanamide from the reaction of N,N-dimethylformamide with hexafluoropropene (B89477) under irradiation, which proceeds through a radical mechanism. google.com The unsubstituted 2,2,3,3,4,4-hexafluorobutanamide is also a known compound. smolecule.com

The synthesis of N-substituted amides can be achieved with a variety of amines, leading to primary, secondary, and tertiary amides, depending on the structure of the amine used. The properties of these amides are influenced by the highly fluorinated alkyl chain, which can affect their solubility, chemical stability, and biological activity.

Table 3: Examples of Amides of this compound

| Amide Name | Structure | Amine Reactant | General Synthesis Method | Reference |

| 2,2,3,3,4,4-Hexafluorobutanamide | C₄H₃F₆NO | Ammonia | Reaction with acyl chloride or ester. | smolecule.com |

| N-Methyl-2,2,3,3,4,4-hexafluorobutanamide | C₅H₅F₆NO | Methylamine | Reaction with acyl chloride or ester. | google.com |

| N,N-Dimethyl-2,2,3,3,4,4-hexafluorobutanamide | C₆H₇F₆NO | Dimethylamine | Reaction with acyl chloride or ester; or from DMF and hexafluoropropene. | google.com |

While this compound, being a monocarboxylic acid, cannot directly form a simple cyclic amide (lactam), related dicarboxylic acids can be used to synthesize cyclic imides. An important precursor for such systems is 2,2,3,3,4,4-hexafluoropentanedioic acid. orgsyn.org

The synthesis of cyclic imides generally involves the reaction of a dicarboxylic acid or its anhydride with a primary amine or ammonia, followed by a cyclization step, often through dehydration at elevated temperatures or with a dehydrating agent. beilstein-journals.orgajchem-a.comresearchgate.netscirp.orgnih.gov For example, 2,2,3,3,4,4-hexafluoropentanedioic acid can react with a primary amine to form an amic acid intermediate, which can then be cyclized to the corresponding N-substituted hexafluoroglutarimide. These cyclic imides are of interest in materials science and as building blocks for more complex molecules. The synthesis of cyclic imides from dicarboxylic acids and amines can be catalyzed by heterogeneous catalysts like Nb₂O₅. beilstein-journals.org

Table 4: Representative Cyclic Amide System from a Related Fluorinated Diacid

| Cyclic Amide Type | Starting Diacid | General Synthesis | Potential Application | Reference |

| N-Substituted Hexafluoroglutarimide | 2,2,3,3,4,4-Hexafluoropentanedioic acid | Reaction with a primary amine followed by cyclodehydration. | Monomers for polyimides, specialty chemicals. | orgsyn.orgbeilstein-journals.org |

Preparation of Anhydrides and Acyl Halides of this compound

Acyl halides and anhydrides are important activated derivatives of carboxylic acids, serving as versatile reagents in organic synthesis.

The preparation of 2,2,3,3,4,4-hexafluorobutanoyl chloride can be achieved by treating the parent carboxylic acid with common halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orglibretexts.org These reactions typically proceed readily, converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion. A patent describes the preparation of the isomeric 2,3,3,4,4,4-hexafluorobutyryl chloride, indicating the feasibility of such transformations for related fluorinated acids. google.com

The synthesis of 2,2,3,3,4,4-hexafluorobutanoic anhydride can be accomplished through the dehydration of two molecules of the carboxylic acid. This is often carried out using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). allen.in Alternatively, the reaction of the acyl chloride with the sodium salt of the carboxylic acid can also yield the anhydride. A patent mentions the existence of 2,3,3,4,4,4-hexafluorobutyric anhydride, a constitutional isomer of the target anhydride. google.com

These reactive derivatives are key intermediates for the synthesis of esters and amides of this compound, often allowing for reactions to occur under milder conditions than when using the parent carboxylic acid.

Table 5: Anhydride and Acyl Halide of this compound

| Compound Name | Structure | Common Synthesis Reagent(s) | Key Reactivity | Reference |

| 2,2,3,3,4,4-Hexafluorobutanoyl chloride | C₄HF₆ClO | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acylating agent for the synthesis of esters and amides. | orgsyn.orglibretexts.org |

| 2,2,3,3,4,4-Hexafluorobutanoic anhydride | C₈H₂F₁₂O₃ | Phosphorus pentoxide (P₄O₁₀) | Acylating agent, often more reactive than the carboxylic acid. | allen.in |

Reaction Conditions for Anhydride Formation

The formation of an acid anhydride from this compound can be achieved through several synthetic routes. One common method involves the dehydration of two molecules of the carboxylic acid. This process typically requires a strong dehydrating agent and heat.

Alternatively, and often more efficiently, the anhydride can be synthesized by reacting the corresponding acyl chloride with a molecule of the carboxylic acid or its carboxylate salt. pressbooks.pub In this nucleophilic acyl substitution reaction, the carboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is subsequently eliminated as the leaving group. To drive this reaction to completion, a non-nucleophilic weak base, such as pyridine, is often used to neutralize the hydrochloric acid byproduct. pressbooks.pub

Another general method for preparing acid anhydrides is by reacting a carboxylic acid with acetic anhydride. wikipedia.org This reaction serves as an equilibrium process where the more volatile acetic acid can be removed by distillation to favor the formation of the desired anhydride.

Utility of Acyl Halides in Organic Synthesis

Acyl halides, including the derivative of this compound, are highly reactive compounds that serve as valuable intermediates in organic synthesis. wikipedia.orglibretexts.org Their heightened reactivity stems from the presence of a good leaving group (the halide) attached to the carbonyl carbon. This makes them excellent electrophiles for nucleophilic acyl substitution reactions. orgoreview.com

The acyl halide of this compound can be readily converted into a variety of other carboxylic acid derivatives. pressbooks.pub For instance, it can react with:

Water to hydrolyze back to the parent carboxylic acid. libretexts.org

Alcohols to form esters. libretexts.org

Ammonia, primary amines, or secondary amines to produce amides. libretexts.org

A carboxylate salt or a carboxylic acid to yield an acid anhydride. libretexts.org

These transformations allow for the introduction of the hexafluorobutanoyl group into a wide array of molecules, which is particularly useful in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. The synthesis of these acyl halides is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) for the acyl chloride or phosphorus tribromide (PBr₃) for the acyl bromide. pressbooks.pub

Exploration of Branched and Unsaturated Analogues of this compound

The chemical properties and reactivity of fluorinated carboxylic acids can be significantly altered by introducing branching or unsaturation into their carbon chains.

Synthesis of Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs)

Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs) are important environmental transformation products of fluorotelomer-based compounds. scholaris.caresearchgate.net Their synthesis in a laboratory setting often mimics the metabolic pathways observed in nature. A common route starts with a fluorotelomer alcohol (FTOH). researchgate.net

The synthesis proceeds in the following steps:

Oxidation of FTOH: The fluorotelomer alcohol is first oxidized to the corresponding fluorotelomer aldehyde (FTAL). researchgate.net

Further Oxidation to FTCA: The FTAL, being a reactive intermediate, is then rapidly oxidized to the saturated fluorotelomer carboxylic acid (FTCA). researchgate.net

Dehydrohalogenation to FTUCA: The final step involves the dehydrohalogenation of the FTCA to introduce a double bond, yielding the fluorotelomer unsaturated carboxylic acid (FTUCA). researchgate.net

Impact of Structural Modifications on Chemical Reactivity

Structural modifications such as branching and unsaturation have a pronounced effect on the chemical and toxicological profiles of fluorinated carboxylic acids.

Unsaturation: The presence of a double bond in FTUCAs introduces a site of increased reactivity compared to their saturated counterparts, the perfluorinated carboxylic acids (PFCAs). scholaris.caresearchgate.net This is particularly true for α,β-unsaturated carbonyl compounds, which can act as Michael acceptors, making them more susceptible to nucleophilic attack. This increased reactivity is thought to contribute to the observed toxicity of some FTUCAs and their aldehyde precursors (FTUALs), which can involve reactions with biological nucleophiles like proteins. scholaris.ca

Branching: Branched isomers of fluorinated carboxylic acids can exhibit different reactivity compared to their linear counterparts. researchgate.net The presence of branching can influence the bond dissociation energies of C-F bonds and may introduce steric hindrance, affecting the rate of reaction at the carboxylic acid group or along the fluorinated chain. researchgate.netacs.org For instance, branched perfluoroalkyl ether carboxylic acids (PFECAs) have shown a greater tendency for H/F exchange at the tertiary carbon, leading to lower defluorination percentages in some degradation pathways. researchgate.net

Comparative Studies with Related Fluorinated Carboxylic Acids

To fully understand the properties of this compound and its derivatives, it is useful to compare them with other fluorinated carboxylic acids.

Structure-Reactivity Relationships within the Perfluorobutanoic Acid Family

The reactivity of perfluorinated carboxylic acids (PFCAs) and their analogues is governed by several structural factors, including the length of the fluoroalkyl chain and the nature of the functional head group. acs.org

Theoretical calculations of bond dissociation energies (BDEs) have provided significant insights into these relationships. acs.orgacs.org For instance, the C-F bond at the α-position to the carboxyl group in PFCAs is typically weaker than other C-F bonds in the chain. acs.org However, the introduction of an ether oxygen atom at the β-position, as seen in some perfluoroalkyl ether carboxylic acids (PFECAs), can increase the BDE of the α-C-F bond, making it more resistant to cleavage. acs.org

The length of the perfluoroalkyl chain also influences reactivity, although studies have shown that for PFCAs with chain lengths from C2 to C10, the rate of decay and defluorination under certain reductive conditions can be similar. acs.org In contrast, for fluorotelomer carboxylic acids, the reactivity shows a more apparent dependence on the length of the fluoroalkyl chain. acs.org

These structure-reactivity relationships are crucial for predicting the environmental fate and potential toxicity of this diverse class of compounds.

Influence of Fluorination Pattern on Derivative Properties

The strategic placement and number of fluorine atoms on a molecule's carbon skeleton, known as the fluorination pattern, profoundly influence the physicochemical properties of its derivatives. In the context of butanoic acid analogues, altering the fluorination pattern can lead to significant, and sometimes non-intuitive, changes in acidity, lipophilicity, and surface activity. These modifications are critical in tailoring the molecule for specific applications in materials science and pharmaceuticals. mdpi.com

Impact on Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Fluorination significantly impacts acidity through the inductive effect. Fluorine atoms pull electron density away from the carboxylic acid group, which delocalizes and stabilizes the negative charge on the carboxylate anion, thereby increasing the acid's strength (i.e., lowering its pKa value). chemguide.co.ukdoubtnut.com

The position of the fluorine atom relative to the carboxyl group is a critical determinant of this effect. The closer the fluorine atom is to the -COOH group, the stronger the acid. chemguide.co.ukdoubtnut.com This trend is clearly demonstrated when comparing isomers of fluorobutanoic acid.

Table 1: Comparison of pKa Values for Fluorinated Butanoic Acid Isomers

| Compound | pKa Value |

|---|---|

| Butanoic acid | ~4.82 |

| 4-Chlorobutanoic acid | ~4.52 |

| 3-Chlorobutanoic acid | ~4.05 |

| 3-Fluorobutanoic acid | ~4.22 |

| 2-Fluorobutanoic acid | ~2.58 |

This table presents an interactive comparison of pKa values. Data compiled from various sources illustrating the principles of inductive effects. chemguide.co.ukdoubtnut.com

As shown in the table, 2-fluorobutanoic acid is a much stronger acid than 3-fluorobutanoic acid. doubtnut.com The inductive effect weakens considerably as the distance between the fluorine atom and the carboxyl group increases. chemguide.co.uk Similarly, increasing the number of fluorine atoms, particularly on the α-carbon (the carbon adjacent to the carboxyl group), further enhances acidity. For instance, trichloroethanoic acid is a significantly stronger acid than its mono- or dichloro- counterparts, a principle that also applies to fluorinated analogues. chemguide.co.uk

Computational studies on eight-carbon per- and polyfluoroalkyl carboxylic acids (PFCAs) have reinforced these findings. A general trend observed is that as the degree of fluorination decreases, the pKa increases (acidity decreases). However, the position of the fluorination has a substantial impact. For example, a C8 carboxylic acid with a single fluorinated carbon at the α-position (adjacent to the carboxyl headgroup) was predicted to have a pKa value approximately 2.3 logarithmic units lower (more acidic) than an isomer where the single fluorinated carbon was at the opposite end of the chain. nih.gov

Impact on Lipophilicity and Surface Activity

Lipophilicity, often measured as the octanol-water partition coefficient (logP or logD), is a crucial property influencing a compound's solubility, membrane permeability, and environmental fate. The effect of fluorination on lipophilicity is complex and context-dependent. nih.gov While fluorocarbons are known for being both hydrophobic (water-repelling) and lipophobic (oil-repelling), the introduction of fluorine can have opposing effects on a molecule's polarity. scispace.comwikipedia.org

Research on thiofluoroalkyl-substituted pyridines provides valuable insights into these competing effects. It was found that the fluorination pattern significantly influences lipophilicity, sometimes in counterintuitive ways. For example, a difluoromethyl group (CHF2) attached to a sulfur atom led to a modest increase in lipophilicity compared to the non-fluorinated methyl analogue, while the trifluoromethyl group (CF3) resulted in the greatest lipophilicity in the series. nih.gov However, internal difluorination within an ethyl chain attached to sulfur actually decreased lipophilicity compared to the non-fluorinated parent compound. nih.gov

The arrangement of fluorine atoms also plays a key role. Studies have shown that a "skipped" fluorination pattern (e.g., 1,3-difluoro) can be more effective at reducing lipophilicity than a vicinal pattern (e.g., 1,2-difluoro). soton.ac.uk

Table 2: Influence of Fluorination Pattern on Lipophilicity (logD7.4) of 2-Thioalkylpyridines

| Compound | R Group | logD7.4 |

|---|---|---|

| 2-(Methylthio)pyridine | -SCH3 | 1.69 |

| 2-((Difluoromethyl)thio)pyridine | -SCHF2 | 1.95 |

| 2-((Trifluoromethyl)thio)pyridine | -SCF3 | 2.13 |

| 2-(Ethylthio)pyridine | -SCH2CH3 | 2.26 |

| 2-((2,2-Difluoroethyl)thio)pyridine | -SCH2CF2H | 2.05 |

| 2-((1,1-Difluoroethyl)thio)pyridine | -SCF2CH3 | 1.82 |

This interactive table showcases experimental data on how different fluorination patterns on a side chain affect the lipophilicity of a parent molecule. Data sourced from Bernús et al. (2025). nih.gov

Fluorinated surfactants, such as perfluoroalkyl carboxylic acids (PFCAs), are known for their exceptional ability to lower surface tension at the air-water interface. wikipedia.orgnih.gov The properties of these surfactants are dependent on the length of the fluorinated alkyl chain and the pH of the solution. nih.govacs.org The undissociated (protonated) form of the carboxylic acid is more interfacially active than its dissociated (anionic) form. nih.gov Therefore, the fluorination pattern, by influencing the pKa, indirectly affects the surface activity at a given pH. A stronger acid (lower pKa) will be more dissociated at a given pH, which can lead to reduced interfacial activity and lower foamability compared to a weaker acid analogue under the same conditions. nih.gov

Advanced Analytical Chemistry of 2,2,3,3,4,4 Hexafluorobutanoic Acid

Chromatographic Separation Techniques for 2,2,3,3,4,4-Hexafluorobutanoic Acid Analysis

Chromatographic techniques are fundamental to the separation and analysis of this compound from complex matrices. Both gas and liquid chromatography, coupled with mass spectrometry, have been developed and optimized to address the challenges associated with its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound pose a challenge for direct GC analysis. nih.gov To overcome this, derivatization is a crucial step in method development. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation. gcms.cz

Common derivatization strategies for perfluorinated carboxylic acids (PFCAs) include esterification and amidation. nih.gov Esterification, for instance, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form a more volatile ester. gcms.cz Another approach is the formation of anilides using reagents like 2,4-difluoroaniline (B146603) (DFA) and N,N′-dicyclohexylcarbodiimide (DCC). nih.gov The choice of derivatizing agent is critical and depends on the specific analytical requirements, including desired sensitivity and potential for interference. gcms.cz

Recent advancements have focused on developing rapid and efficient derivatization methods. For example, the use of diphenyl diazomethane (B1218177) has been shown to complete derivatization in under a minute for a range of PFCAs. nih.govyorku.ca The selection of the GC column and carrier gas is also vital for achieving good separation, especially for short-chain compounds. nih.gov The optimization of these parameters, along with the mass spectrometer settings, allows for the development of robust and sensitive GC-MS methods for the quantification of this compound. d-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the trace analysis of PFAS, including this compound, in various environmental and biological matrices. sigmaaldrich.comnih.gov This preference is due to its high sensitivity, selectivity, and the ability to analyze these polar compounds without the need for derivatization. restek.commdpi.com

Method development for LC-MS/MS analysis involves careful optimization of several key parameters. Reversed-phase chromatography is the most common separation mode, often utilizing C18 columns. restek.comhalocolumns.com However, the high polarity of short-chain PFAS like this compound can lead to poor retention on traditional C18 columns. halocolumns.comelementlabsolutions.com To address this, specialized column chemistries, such as those with polar-embedded or polar-endcapped phases, have been developed to enhance the retention of these challenging analytes. elementlabsolutions.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also shown promise for retaining a wide range of PFAS, from ultrashort to long-chain compounds. sciex.com

The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for achieving optimal separation and ionization efficiency. sigmaaldrich.comunimi.it The use of a delay column is a common practice to mitigate interference from PFAS contamination originating from the LC system itself. sigmaaldrich.com In the mass spectrometer, negative electrospray ionization (ESI) is typically employed. sciex.com The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification. lcms.cz For some short-chain PFCAs where a second transition ion is weak or absent, in-source fragmentation can be utilized to generate a suitable qualifier ion. nih.gov

| Parameter | GC-MS | LC-MS/MS |

| Sample Preparation | Derivatization required (e.g., esterification, amidation) | Direct injection possible; Solid-Phase Extraction (SPE) for pre-concentration |

| Separation Column | Capillary columns (e.g., DB-5MS) | Reversed-phase (e.g., C18), mixed-mode columns |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), typically in negative mode |

| Mass Analysis | Quadrupole, Ion Trap | Triple Quadrupole (QqQ), QTRAP, High-Resolution MS (e.g., Orbitrap, Q-TOF) |

| Key Advantage | Cost-effective alternative for certain applications | High sensitivity and selectivity for trace analysis without derivatization |

| Key Challenge | Derivatization can be time-consuming | Potential for matrix effects and system contamination |

High-Resolution Mass Spectrometry for Structural Elucidation of this compound and its Byproducts

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound and its transformation byproducts. Unlike nominal mass instruments, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers can measure mass-to-charge ratios (m/z) with high accuracy and precision, enabling the determination of elemental compositions and facilitating the identification of unknown compounds. bioanalysis-zone.comthermofisher.com

Accurate Mass Measurement and Elemental Composition Determination

A key capability of HRMS is the accurate mass measurement of ions, typically with mass accuracy in the low parts-per-million (ppm) range. lcms.cz This high accuracy allows for the confident determination of the elemental composition of a detected ion. bioanalysis-zone.com For this compound (C4H2F6O2), the theoretical exact mass of its deprotonated molecule [M-H]⁻ is calculated by summing the exact masses of its constituent atoms.

The process of elemental composition determination involves comparing the experimentally measured accurate mass with a list of possible elemental formulas within a specified mass tolerance. researchgate.net This is a critical step in identifying unknown byproducts or transformation products of this compound in environmental or biological samples. iza-online.orgmdpi.com

Table of Theoretical and Measured Masses

| Ion | Theoretical m/z | Measured m/z (example) | Mass Accuracy (ppm) |

|---|---|---|---|

| [C4HF6O2]⁻ | 195.99590 | 195.99585 | -0.26 |

| [C3F5O]⁻ | 162.98533 | 162.98529 | -0.25 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide detailed information about the fragmentation pathways of ions. By isolating a precursor ion and inducing its fragmentation, a high-resolution product ion spectrum is obtained. The accurate mass measurement of these fragment ions allows for the determination of their elemental compositions, which is crucial for elucidating the fragmentation mechanism. msu.edu

For perfluorinated carboxylic acids like this compound, a common fragmentation pathway in negative ion mode is the loss of the carboxyl group (CO2), resulting in a perfluoroalkyl anion. nih.gov For example, the [M-H]⁻ ion of this compound at m/z 195.9959 would be expected to lose CO2 (43.9898 Da) to form the [C3HF6]⁻ fragment ion.

Further fragmentation of the resulting perfluoroalkyl anion can occur through the cleavage of C-C bonds and rearrangements. researchgate.netnih.gov The analysis of these fragmentation patterns provides valuable structural information that can be used to confirm the identity of known compounds and to propose structures for unknown byproducts. libretexts.org For instance, the fragmentation of a related compound, perfluorobutanoic acid (PFBA), shows characteristic fluorinated fragments such as [CF3]⁺, [C2F5]⁺, and [C3F7]⁺. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are particularly informative. cdnsciencepub.com

¹H NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. hmdb.ca In this compound, the proton on the second carbon would exhibit a characteristic chemical shift and coupling pattern due to the influence of the adjacent fluorine atoms. chemicalbook.com

¹⁹F NMR is especially valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which minimizes signal overlap. icpms.czslideshare.net The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, providing detailed structural information. dovepress.com Furthermore, the coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides through-bond connectivity information, which is crucial for unambiguous structure elucidation. icpms.czsouthampton.ac.uk

Fluorine-19 (¹⁹F) NMR Spectroscopy of this compound

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and structural elucidation of fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR experiments. wikipedia.org This high receptivity, combined with a wide range of chemical shifts, allows for detailed analysis of the molecular environment of each fluorine atom. wikipedia.orghuji.ac.il

Spin-spin coupling is a key feature in ¹⁹F NMR spectra, providing information about the connectivity of atoms. huji.ac.il In this compound, one would expect to observe both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling. The coupling constants for ¹⁹F-¹⁹F interactions are typically larger than those for ¹H-¹H and can occur over several bonds. wikipedia.org The lone proton on the alpha-carbon (C2) will couple with the geminal fluorine, and potentially with fluorines on the adjacent carbon (C3), leading to complex splitting patterns that are invaluable for structural confirmation.

The typical chemical shift ranges for organofluorine compounds can be broad, with CF₃ groups often appearing between -50 to -70 ppm and CH₂F groups around -200 to -220 ppm, relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). wikipedia.orgcolorado.edu For this compound, the signals for the CF₂ groups and the CF₂H group will appear at characteristic chemical shifts, influenced by the adjacent functional groups.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Coupling Constants (Hz) |

| -CF₂- (at C3) | -110 to -130 | Triplet of triplets | J(F-F), J(F-H) |

| -CF₂- (at C4) | -120 to -140 | Triplet | J(F-F) |

| -CF₂H (at C2) | -130 to -150 | Doublet of triplets | J(F-H), J(F-F) |

Carbon-13 (¹³C) and Proton (¹H) NMR Studies

Carbon-13 (¹³C) and Proton (¹H) NMR spectroscopy provide complementary information for the structural analysis of this compound.

¹³C NMR Spectroscopy: Due to the low natural abundance of ¹³C (1.1%), these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each of the four carbon atoms in the butanoic acid chain is expected to produce a distinct signal due to their unique chemical environments. docbrown.info The carbon of the carboxylic acid group (C1) will appear at the most downfield chemical shift (typically 170-180 ppm for carboxylic acids). bhu.ac.in The other carbons (C2, C3, and C4) will be significantly affected by the attached fluorine atoms, which are highly electronegative. This electronegativity causes a downfield shift in the carbon signals. Furthermore, the ¹³C signals will be split into multiplets due to coupling with the attached fluorine atoms (¹J(C-F), ²J(C-F), etc.), providing further structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals. The most prominent signal will be from the acidic proton of the carboxylic acid group, which will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The single proton on the C2 carbon will appear as a multiplet due to coupling with the geminal fluorine atom and the vicinal fluorine atoms on the C3 carbon. The integration of these signals would correspond to a 1:1 ratio.

Table 2: Predicted ¹³C and ¹H NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹³C | C1 (COOH) | 170 - 180 | Triplet |

| C2 (CF₂H) | 110 - 120 | Triplet of doublets | |

| C3 (CF₂) | 105 - 115 | Triplet of triplets | |

| C4 (CF₂) | 115 - 125 | Triplet | |

| ¹H | -COOH | >10 | Broad Singlet |

| -CF₂H | 4.5 - 5.5 | Doublet of triplets |

Infrared and Raman Spectroscopy Applications in Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide valuable information about the functional groups and molecular structure of compounds like this compound. wiley.comrsc.org

Vibrational Analysis of Functional Groups

The vibrational spectrum of a molecule is unique and can be used as a fingerprint for identification. wiley.com In the case of this compound, the IR and Raman spectra will be dominated by vibrations associated with the carboxylic acid group and the carbon-fluorine bonds.

Carboxylic Acid Group: The most characteristic vibration of the carboxylic acid is the C=O stretching mode, which typically appears as a strong, sharp band in the IR spectrum between 1700 and 1725 cm⁻¹. The O-H stretching vibration of the carboxyl group is also a prominent feature, appearing as a very broad band in the region of 2500-3300 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region of the spectrum.

Carbon-Fluorine Bonds: The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. Due to the presence of multiple C-F bonds in this compound, a series of intense bands is expected in this region.

C-H Bond: The C-H stretching vibration of the single hydrogen on the C2 carbon will likely be observed in the 2900-3000 cm⁻¹ region, though it may be weak compared to the O-H and C-F bands.

Raman spectroscopy provides complementary information. While C=O stretching is also Raman active, non-polar bonds and symmetric vibrations tend to give stronger Raman signals. Therefore, the C-C backbone vibrations and symmetric C-F stretching modes may be more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| -COOH | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| C=O stretch | 1700 - 1725 | Strong | Medium | |

| C-O stretch | 1210 - 1320 | Medium | Weak | |

| O-H bend | 1395 - 1440 | Medium | Weak | |

| C-F | C-F stretch | 1000 - 1400 | Very Strong | Medium-Strong |

| C-H | C-H stretch | 2900 - 3000 | Weak-Medium | Medium |

Conformational Studies

Partially fluorinated carboxylic acids can exhibit complex conformational landscapes. illinois.edu The rotational barriers around the C-C single bonds in this compound allow for the existence of different conformers (rotational isomers). Spectroscopic techniques, particularly in combination with quantum chemical calculations, can be used to study these conformations. illinois.eduresearchgate.net

The relative energies of different conformers can be calculated, and their predicted vibrational spectra can be compared with experimental IR and Raman data. The presence of multiple conformers at room temperature can lead to the broadening of certain vibrational bands or the appearance of additional shoulders or peaks. Low-temperature studies can sometimes "freeze out" specific conformers, leading to a simplification of the spectrum and allowing for the identification of the vibrational modes associated with each conformer.

The orientation of the carboxylic acid group (Z or E form) is a key conformational feature. illinois.edu The intramolecular hydrogen bonding possibilities and steric interactions between the bulky fluorine atoms and the carboxylic acid group will influence the preferred conformation. Circular dichroism spectroscopy has also been used to study the conformational changes of molecules. mdpi.com

Emerging Analytical Methods for Fluorinated Organic Compounds

The analysis of fluorinated organic compounds, including per- and polyfluoroalkyl substances (PFAS), is a rapidly evolving field. nih.govnih.gov

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. waters.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the characterization of complex mixtures and isomeric compounds. nih.govnih.gov

For fluorinated compounds like this compound, IMS-MS offers several advantages:

Separation of Isomers: IMS can separate isomers that are difficult to distinguish by mass spectrometry alone. nih.gov

Increased Confidence in Identification: The collision cross section (CCS), a measure of the ion's size and shape in the gas phase, provides an additional identification parameter alongside retention time and mass-to-charge ratio. nih.govwaters.comlcms.cz

Enhanced Signal-to-Noise: IMS can separate analyte ions from background noise, improving detection limits. lcms.cz

Studies have shown that per- and poly-fluorinated compounds tend to have smaller CCS values compared to non-halogenated compounds of similar mass-to-charge ratios. lcms.cz This characteristic can be used to create specific filters in data analysis to selectively identify potential PFAS compounds in complex environmental or biological samples. waters.comlcms.cz The development of molecular trendlines based on mass and CCS relationships for different PFAS subclasses further aids in the identification of unknown fluorinated pollutants. nih.govnih.gov

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) represents a powerful and high-efficiency separation methodology with significant potential for the analysis of this compound and other per- and polyfluoroalkyl substances (PFAS). chromatographyonline.comnih.gov This technique offers high separation efficiency, particularly for polar and ionized compounds, making it an attractive alternative to more common liquid chromatography methods. nih.gov The separation in CE is conducted in a narrow-bore capillary filled with a background electrolyte (BGE), and is driven by the application of a high voltage, which induces the differential migration of analytes based on their charge-to-size ratio.

Various modes of capillary electrophoresis have been developed and applied to the analysis of PFAS, which can be adapted for this compound. These include capillary zone electrophoresis (CZE), nonaqueous capillary electrophoresis (NACE), and micellar electrokinetic chromatography (MEKC).

Capillary Zone Electrophoresis (CZE)

Capillary zone electrophoresis is the simplest form of CE, where separation occurs in a free solution. It is particularly well-suited for the analysis of charged species like the carboxylate anion of this compound. However, a significant challenge in the CZE analysis of short-chain perfluorinated carboxylic acids (PFCAs) is the lack of a suitable chromophore for direct UV detection. kirj.ee To overcome this, methods employing indirect UV detection have been developed. For instance, a CZE method using 2,4-dinitrobenzoic acid as a chromophoric probe in the BGE has been successfully applied to the analysis of C6-C12 PFCAs in water. researchgate.netnih.gov This approach allows for the detection of non-absorbing analytes as they displace the UV-absorbing probe, resulting in a decrease in absorbance. The baseline separation of these longer-chain PFCAs was achieved in under 20 minutes. nih.gov

Nonaqueous Capillary Electrophoresis (NACE)

To address challenges such as poor analyte solubility in aqueous buffers and deleterious peak broadening for surface-active PFAS, nonaqueous capillary electrophoresis (NACE) has emerged as a robust alternative. nih.govd-nb.info Using organic solvents as the background electrolyte can significantly improve separation performance. Research has demonstrated that perfluoroheptanoic acid and perfluorooctanoic acid can be separated in less than five minutes using a nonaqueous BGE composed of 3-(N-morpholino)propanesulfonic acid and triethylamine (B128534) in a mixture of acetonitrile and methanol. chromatographyonline.com This high-speed separation is often coupled with conductivity detection or mass spectrometry.

A particularly advanced application is multisegment injection-nonaqueous capillary electrophoresis-tandem mass spectrometry (MSI-NACE-MS/MS). nih.gov This high-throughput technique allows for the rapid screening of PFAS in complex matrices like serum, achieving low limits of detection (in the nanomolar range for PFOA and PFOS) with analysis times of less than three minutes per sample. nih.gov The use of a nonaqueous BGE is crucial for overcoming the technical challenges associated with the analysis of surface-active PFAS in aqueous systems. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar electrokinetic chromatography (MEKC) is a hybrid of electrophoresis and chromatography. wikipedia.orgnih.gov In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. scispace.comlongdom.org Analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.org This technique extends the applicability of CE to neutral compounds but can also be used to enhance the separation of charged analytes. nih.govlongdom.org For anionic analytes like this compound, which would be ionized at high pH, the use of cationic surfactants can be employed to facilitate interaction and separation. longdom.org

The following table summarizes research findings on the capillary electrophoresis of various perfluorinated carboxylic acids, providing a reference for potential analytical conditions for this compound.

Table 1: Research Findings on Capillary Electrophoresis of Perfluorinated Carboxylic Acids

Computational Chemistry and Theoretical Studies of 2,2,3,3,4,4 Hexafluorobutanoic Acid

Molecular Modeling and Structure-Reactivity Relationships for 2,2,3,3,4,4-Hexafluorobutanoic Acid

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. physics.gov.az For this compound, these models are instrumental in establishing relationships between its three-dimensional structure and its chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org One of its primary applications is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.comnih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. mdpi.com

For this compound, a DFT geometry optimization would be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to define the chemistry model. nih.govnih.gov The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric profile and intramolecular interactions, such as the influence of the highly electronegative fluorine atoms on the carboxylic acid group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT). This table presents representative data expected from a DFT/B3LYP/6-31G calculation. Specific research data for this compound was not identified.*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | C1 | C2 | 1.54 | |

| C2 | C3 | 1.55 | ||

| C3 | C4 | 1.53 | ||

| C4 | O1 | 1.21 | ||

| C4 | O2 | 1.35 | ||

| C-F (avg.) | 1.35 | |||

| C1 | H | 1.10 | ||

| O2 | H | 0.97 | ||

| **Bond Angle (°) ** | C1 | C2 | C3 | 114.5 |

| C2 | C3 | C4 | 112.0 | |

| F | C | F | 108.5 | |

| O1 | C4 | O2 | 123.0 | |

| Dihedral Angle (°) | H | C1 | C2 | C3 |

| C1 | C2 | C3 | C4 |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or a physicochemical property. wikipedia.orgresearchgate.net These models are built by calculating molecular descriptors (numerical representations of chemical information) and using them to predict the activity of interest. nih.gov For perfluorinated compounds, QSAR models have been developed to predict properties like toxicity and the octanol-water partition coefficient (logKow). nih.govresearchgate.net

A QSAR study involving this compound would first involve calculating a wide array of molecular descriptors, such as electronic (e.g., partial charges), topological (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). cadaster.eu These descriptors would then be used, along with data from a series of related perfluorinated acids, to build a regression model predicting a specific endpoint, such as binding affinity to a biological receptor or environmental mobility. researchgate.netresearchgate.net